benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate
Description
Benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a synthetic carbamate derivative featuring a benzyl-protected carbamate group attached to a substituted phenyl ring. The phenyl ring is further modified with a 4-methyl substituent and a 3-(2-oxopiperidin-1-yl) moiety. Key structural features include:
- Benzyl carbamate group: Enhances lipophilicity and stability compared to simpler carbamates .
- 2-Oxopiperidinyl group: A six-membered lactam ring that may influence conformational flexibility and receptor binding .
- 4-Methylphenyl substitution: Likely impacts steric and electronic properties, modulating interactions with biological targets .
Research highlights its role as an antimetastatic agent in prostate cancer models, where it inhibits hypoxia-inducible factor 1 (HIF-1) activation and tumor cell invasion .
Properties
IUPAC Name |
benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-10-11-17(13-18(15)22-12-6-5-9-19(22)23)21-20(24)25-14-16-7-3-2-4-8-16/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKAHJPYHLUVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinyl Moiety: The piperidinyl ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with a carbamoyl chloride to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its activity against certain biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for the development of new drugs, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical structure makes it suitable for use in the synthesis of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect neurotransmitter systems in the brain, making it a potential candidate for neurological drug development.
Comparison with Similar Compounds
Research Implications
The benzyl carbamate derivative’s unique combination of a 2-oxopiperidinyl group and methylphenyl substitution confers superior antimetastatic activity and stability compared to analogs. However, compounds like [I-26] demonstrate the versatility of carbamates in targeting diverse pathways, albeit with trade-offs in solubility and toxicity. Future work should explore hybrid structures merging the 2-oxopiperidinyl motif with polar groups (e.g., hydroxyphenyl) to optimize pharmacokinetics .
Q & A
What are the recommended synthetic routes for benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate, and how can reaction conditions be optimized for high yield?
Basic Research Question
The synthesis typically involves coupling a benzyl carbamate precursor with a substituted phenylamine derivative. A validated method includes:
- Step 1: Reacting 4-methyl-3-(2-oxopiperidin-1-yl)aniline with benzyl chloroformate in anhydrous dichloromethane under argon, maintaining temperatures between 0–5°C to minimize side reactions .
- Step 2: Neutralization with aqueous sodium bicarbonate, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Optimization Tips: - Use a 1.2:1 molar ratio of benzyl chloroformate to aniline to ensure complete conversion.
- Employ catalytic DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Basic Research Question
Key Analytical Methods:
- 1H/13C NMR: Confirm the presence of the benzyl group (δH 5.1–5.3 ppm for CH2; δC 66–68 ppm) and 2-oxopiperidin-1-yl moiety (δH 3.4–3.6 ppm for N–CH2; δC 170–172 ppm for the ketone) .
- HRMS: Validate molecular formula (C20H21N2O3) with m/z [M+H]+ calculated as 337.1553 .
- X-ray Crystallography: Resolve bond angles and molecular packing, particularly for the carbamate linkage and piperidinone ring .
What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's biological activity?
Advanced Research Question
Case Example: If in silico models predict strong kinase inhibition but in vitro assays show weak activity:
- Re-evaluate Binding Modes: Use molecular dynamics simulations to assess conformational flexibility of the 2-oxopiperidin-1-yl group, which may adopt non-productive poses in solution .
- Assay Optimization: Test under varying pH or co-solvent conditions (e.g., DMSO ≤0.1%) to address solubility limitations .
- Orthogonal Validation: Perform SPR (surface plasmon resonance) to measure direct target binding affinity, bypassing cellular permeability confounders .
How does the presence of the 2-oxopiperidin-1-yl group influence the compound's reactivity and interaction with biological targets?
Advanced Research Question
The 2-oxopiperidin-1-yl group:
- Enhances Lipophilicity: LogP increases by ~1.5 units compared to non-piperidinyl analogs, improving membrane permeability .
- Modulates Hydrogen Bonding: The ketone oxygen acts as a hydrogen bond acceptor, favoring interactions with serine proteases or kinases (e.g., binding to HIF-1α in cancer metastasis models) .
- Conformational Restriction: The six-membered ring restricts rotational freedom, potentially stabilizing bioactive conformations .
What in vitro models are appropriate for assessing the compound's potential as an enzyme inhibitor, particularly in cancer metastasis studies?
Advanced Research Question
Recommended Models:
- PC-3M-CT+ Cell Line: A highly metastatic prostate cancer line used to evaluate antimetastatic effects via Matrigel invasion assays .
- HIF-1α Reporter Assays: Quantify inhibition of hypoxia-inducible factor activation, a key driver of metastasis .
- Kinase Profiling Panels: Screen against 100+ kinases (e.g., EGFR, VEGFR2) to identify off-target effects .
What are the critical considerations in designing structure-activity relationship (SAR) studies for derivatives of this carbamate?
Advanced Research Question
SAR Design Principles:
- Substitution at the Benzyl Group: Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
- Piperidinone Modifications: Replace the ketone with a thione or amine to probe hydrogen-bonding requirements .
- Phenyl Ring Functionalization: Add halogens (-Cl, -F) or methyl groups to optimize steric and electronic interactions with target pockets .
Validation: Use parallel synthesis and high-throughput screening to rapidly iterate analogs .
How can researchers address solubility challenges during biological testing of this compound?
Advanced Research Question
Strategies:
- Co-solvent Systems: Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility while maintaining biocompatibility .
- Prodrug Approach: Synthesize phosphate or hemisuccinate esters to improve hydrophilicity, with enzymatic cleavage in vivo .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release and enhanced cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
